

Technical Support Center: DSPE-PEG1000-YIGSR

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Compound of Interest

Compound Name: DSPE-PEG1000-YIGSR

Cat. No.: B039488

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This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of **DSPE-PEG1000-YIGSR** in serum. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **DSPE-PEG1000-YIGSR** and what are its primary components?

A1: **DSPE-PEG1000-YIGSR** is a functionalized lipid-polymer conjugate. It consists of three main parts:

- DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that acts as a hydrophobic anchor, enabling insertion into lipid bilayers such as liposomes.
- PEG1000 (Polyethylene Glycol, average molecular weight of 1000 Da): A hydrophilic polymer that provides a "stealth" characteristic, reducing clearance by the immune system and improving circulation time.[\[1\]](#)[\[2\]](#)
- YIGSR: A pentapeptide (Tyr-Ile-Gly-Ser-Arg) derived from laminin. It is a bioactive sequence that can interact with the 67 kDa laminin binding protein (LBP), promoting cell adhesion and targeting.[\[3\]](#)

Q2: What are the main factors that can affect the stability of **DSPE-PEG1000-YIGSR** in serum?

A2: The stability of **DSPE-PEG1000-YIGSR** in a complex biological environment like serum is influenced by several factors:

- **Interaction with Serum Proteins:** Serum proteins, particularly albumin, can interact with the lipid (DSPE) portion of the conjugate. This can lead to the extraction of the molecule from a liposomal formulation and the destabilization of micelles.[4][5]
- **Enzymatic Degradation:** The YIGSR peptide sequence can be susceptible to degradation by proteases present in serum. However, its conjugation to PEG has been shown to significantly enhance its stability.[6]
- **Hydrolysis:** The ester linkages in the DSPE molecule and potentially in the linkage between PEG and DSPE can be susceptible to hydrolysis. The PEG ether backbone is generally more stable but can undergo oxidative degradation.[7]
- **Temperature:** Temperature can affect the kinetics of interaction with serum proteins. For instance, the breakup of DSPE-PEG micelles in the presence of bovine serum albumin is significantly faster at 37°C compared to 20°C.[4][5]
- **Formulation Characteristics:** The overall composition and physical characteristics of the nanoparticle or liposome into which **DSPE-PEG1000-YIGSR** is incorporated will play a crucial role in its stability.

Q3: How does PEGylation enhance the stability of the YIGSR peptide in serum?

A3: PEGylation, the process of attaching PEG chains, enhances the stability of the YIGSR peptide in several ways. The PEG chain provides a protective hydrophilic shield around the peptide, which sterically hinders the approach of proteolytic enzymes that are abundant in serum.[8] An in vitro stability assay demonstrated that while unconjugated [125I]-YIGSR was immediately degraded upon incubation with mouse serum, the PEG-conjugated version, [125I]-YIGSR-aPEG, showed no degradation after 180 minutes.[6] This increased stability in the blood is believed to be a key reason for its enhanced antimetastatic activity.[6]

Q4: What is the expected behavior of DSPE-PEG conjugates in serum?

A4: When formulated into micelles, DSPE-PEG exists in an equilibrium between monomeric, micellar, and protein-bound states (primarily with albumin).[4][5] At physiological temperatures

(37°C), the equilibrium tends to shift towards the albumin-bound state, leading to micelle dissociation.[4][5] The long C18 acyl chains of DSPE provide a more stable anchor in lipid membranes compared to shorter-chain lipids, which can lead to longer circulation times for liposomes formulated with DSPE-PEG.[9]

Quantitative Stability Data

The following table summarizes kinetic data for the stability of DSPE-PEG2000 micelles in the presence of bovine serum albumin (BSA). While this data is for a different PEG length and does not include the YIGSR peptide, it provides valuable insight into the behavior of the DSPE-PEG component in a serum-like environment.

System	Temperature (°C)	Condition	Parameter	Value	Reference
DSPE-PEG2000 Micelles	20	Presence of BSA	Micelle Breakup Time Constant	130 ± 9 min	[4][5]
DSPE-PEG2000 Micelles	37	Presence of BSA	Micelle Breakup Time Constant	7.8 ± 1.6 min	[4][5]

Troubleshooting Guides

This section addresses common problems encountered during experiments with **DSPE-PEG1000-YIGSR** in serum.

Issue 1: Aggregation of the formulation upon incubation with serum.

- Question: Why is my **DSPE-PEG1000-YIGSR**-containing formulation aggregating in serum?
- Answer: Aggregation in serum can be caused by several factors:
 - Insufficient PEG Surface Density: If the surface of your nanoparticles or liposomes is not sufficiently covered by PEG, serum proteins (opsonins) can adsorb, leading to aggregation and clearance by the mononuclear phagocyte system.

- Peptide-Mediated Interactions: The YIGSR peptide is designed to interact with cells. It is possible that it could also interact with certain serum proteins, leading to cross-linking and aggregation.
- High Concentration of Formulation: At very high concentrations, the likelihood of particle collision and aggregation increases.
- Ionic Strength and pH: The pH and ionic strength of the serum can influence electrostatic interactions between particles. Peptides are particularly sensitive to pH changes, which can alter their net charge and increase their propensity to aggregate.[\[10\]](#)
- Troubleshooting Steps:
 - Optimize PEG Density: Ensure that the concentration of **DSPE-PEG1000-YIGSR** and any other PEGylated lipids in your formulation is sufficient to provide a dense PEG corona.
 - Control Formulation Concentration: Test a range of concentrations to find one that is stable in serum.
 - Buffer Conditions: While you cannot change the properties of serum, ensure that your formulation is stable in a buffer with similar pH and ionic strength before introducing it to serum.
 - Characterize Aggregates: Use techniques like Dynamic Light Scattering (DLS) to monitor changes in particle size over time upon incubation with serum.

Issue 2: Rapid clearance or loss of activity in vivo.

- Question: My **DSPE-PEG1000-YIGSR** formulation is being cleared faster than expected or is showing low efficacy. What could be the cause?
- Answer: Rapid clearance or low efficacy can be linked to instability in the bloodstream:
 - Micelle Dissociation: If your formulation is micelle-based, they may be dissociating upon interaction with serum albumin, as suggested by studies on DSPE-PEG2000 micelles.[\[4\]](#)
[\[5\]](#)

- Peptide Degradation: While PEGylation significantly protects the YIGSR peptide, some degradation by serum proteases over longer periods is still possible.
- Liposome Leakage: If **DSPE-PEG1000-YIGSR** is part of a liposomal formulation, serum components can destabilize the lipid bilayer, causing leakage of encapsulated contents. [\[11\]](#)[\[12\]](#)
- PEG-Specific Antibodies: In some cases, pre-existing anti-PEG antibodies can lead to accelerated blood clearance of PEGylated materials.
- Troubleshooting Steps:
 - Strengthen Formulation: For liposomes, consider incorporating cholesterol or using lipids with higher phase transition temperatures (like sphingomyelin) to increase membrane rigidity and reduce leakage in serum.[\[11\]](#)
 - Verify Peptide Integrity: If possible, use analytical techniques like HPLC-MS to assess the integrity of the YIGSR peptide after incubation in serum.
 - In Vitro Stability Testing: Perform in vitro serum stability studies to quantify the stability of your specific formulation before moving to in vivo experiments.

Experimental Protocols

Protocol 1: Assessing Formulation Stability in Serum using Dynamic Light Scattering (DLS)

This protocol allows for the monitoring of changes in particle size, which can indicate aggregation or degradation.

- Materials:
 - Your **DSPE-PEG1000-YIGSR** formulation (e.g., liposomes or micelles)
 - Fetal Bovine Serum (FBS) or Human Serum
 - Phosphate Buffered Saline (PBS), pH 7.4
 - DLS instrument and compatible cuvettes

- Procedure:
 1. Filter the serum through a 0.22 μm filter to remove any pre-existing aggregates.
 2. Prepare your formulation at the desired concentration in PBS.
 3. Measure the initial particle size and Polydispersity Index (PDI) of your formulation in PBS (Time = 0).
 4. Mix your formulation with the filtered serum. A common ratio is 1:1 (v/v), but this should be optimized for your specific experiment. A final serum concentration of 50-90% is often used to mimic in vivo conditions.
 5. Incubate the mixture at 37°C.
 6. At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the mixture and measure the particle size and PDI using DLS.
 7. Analysis: An increase in the average particle size or PDI over time is indicative of aggregation. The appearance of multiple peaks may suggest the formation of different-sized aggregates or interaction with serum proteins.

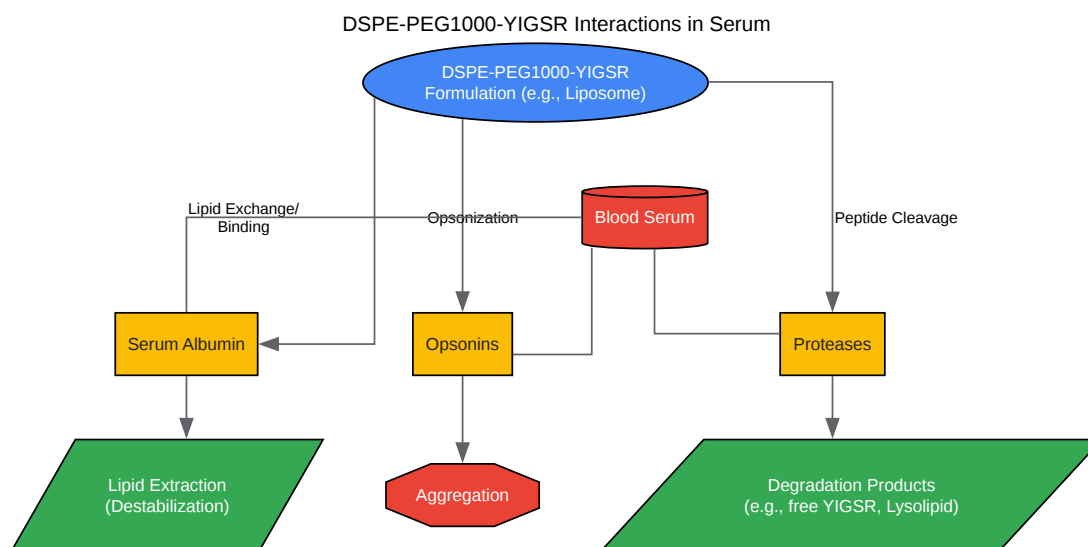
Protocol 2: Evaluating Liposome Leakage in Serum using a Fluorescent Dye

This protocol assesses the integrity of liposomes by measuring the release of an encapsulated fluorescent dye.

- Materials:
 - Liposomes formulated with **DSPE-PEG1000-YIGSR** and encapsulating a self-quenching concentration of a fluorescent dye (e.g., 50-100 mM Carboxyfluorescein (CF)).
 - Fetal Bovine Serum (FBS) or Human Serum
 - PBS, pH 7.4
 - Size exclusion chromatography column (e.g., Sephadex G-50) to remove unencapsulated dye.

- Fluorometer
- Triton X-100 or other suitable detergent.
- Procedure:
 1. Prepare CF-loaded liposomes and remove the unencapsulated CF by passing the preparation through a size exclusion column equilibrated with PBS.
 2. Dilute the purified liposomes in serum to the desired concentration (e.g., 90% serum). As a control, dilute an equal amount of liposomes in PBS.
 3. Incubate both samples at 37°C.
 4. At specified time points (e.g., 0, 1, 4, 8, 24 hours), take a small aliquot of each sample and measure the fluorescence intensity (F_t) at the appropriate excitation/emission wavelengths for CF (e.g., ~490 nm / ~520 nm).
 5. After the final time point, add a small amount of Triton X-100 to each sample to lyse the liposomes completely and release all the encapsulated CF. Measure the maximum fluorescence intensity (F_{max}).
 6. Analysis: Calculate the percentage of dye leakage at each time point using the following formula: $\% \text{ Leakage} = [(F_t - F_0) / (F_{max} - F_0)] * 100$ where F_0 is the initial fluorescence at time 0. An increase in fluorescence indicates leakage of the dye from the liposomes.[\[11\]](#)

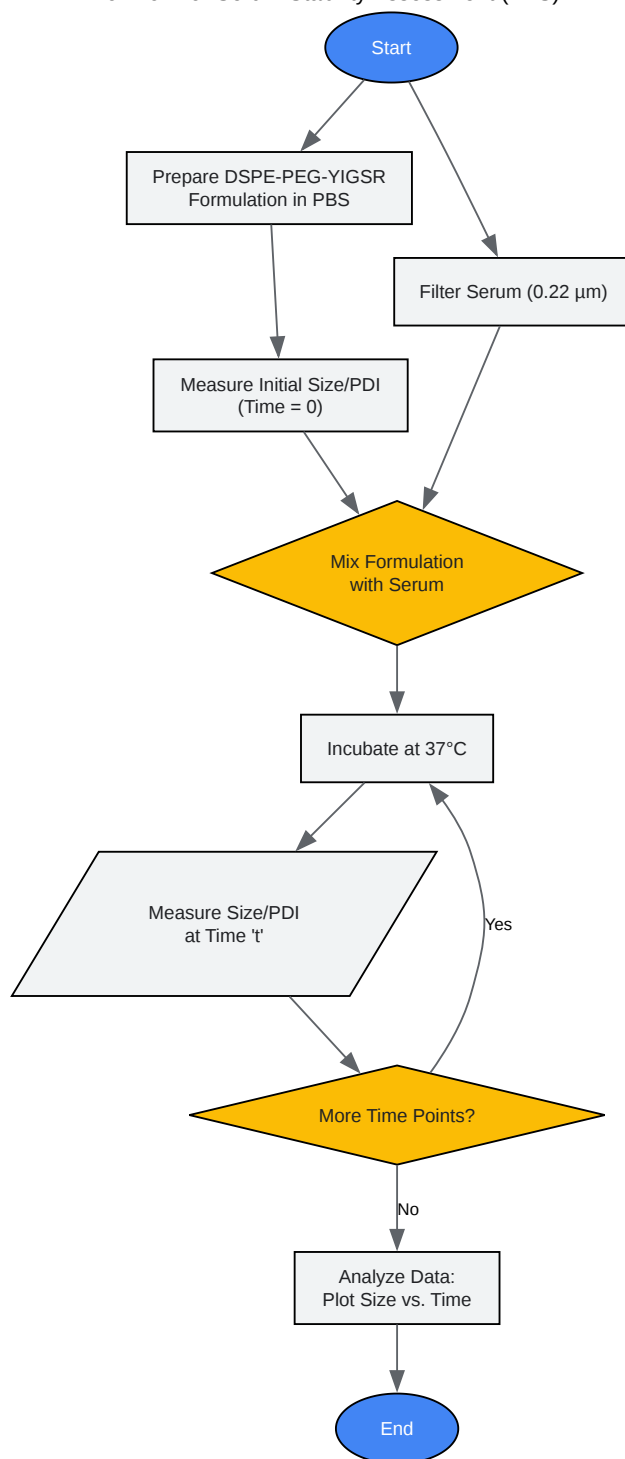
Visualizations



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Caption: Potential interactions of **DSPE-PEG1000-YIGSR** in serum.

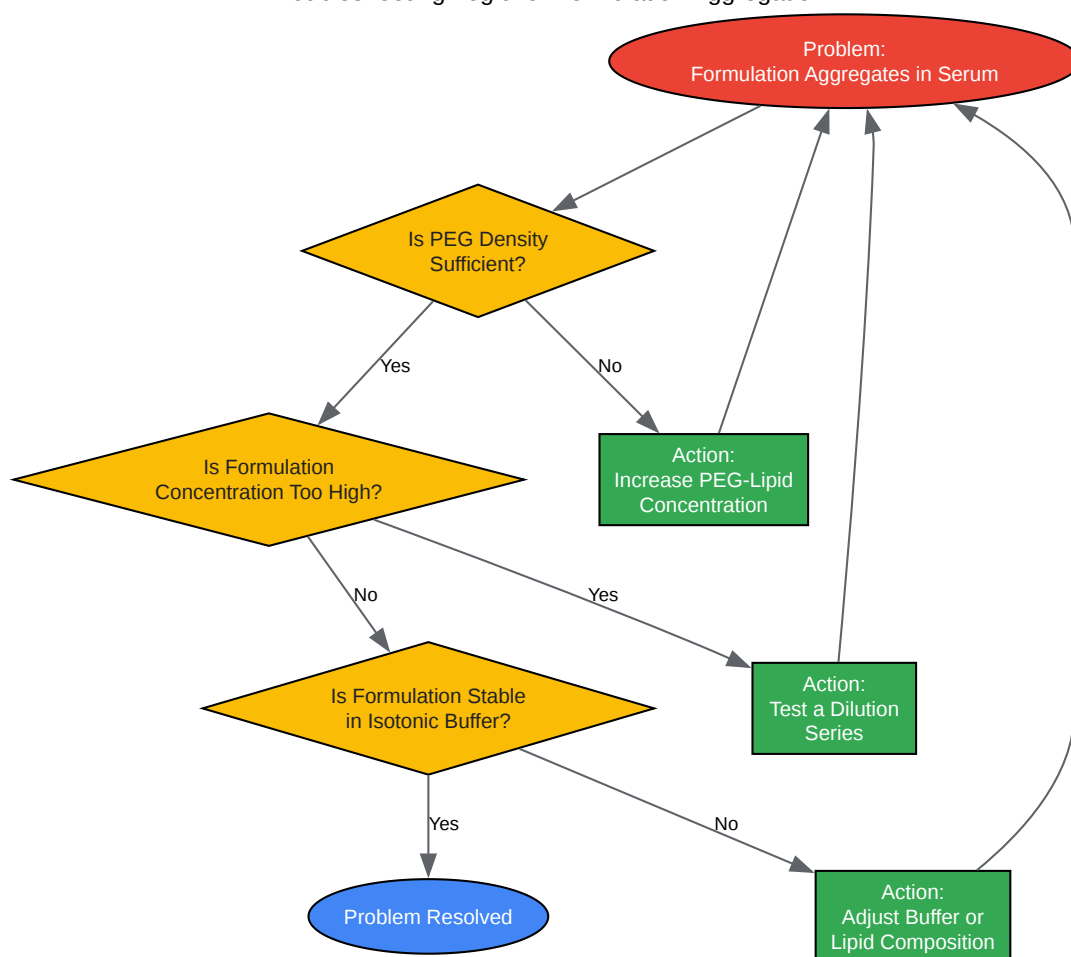
Workflow for Serum Stability Assessment (DLS)



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Caption: Experimental workflow for serum stability assessment.

Troubleshooting Logic for Formulation Aggregation



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Caption: Logical workflow for troubleshooting aggregation issues.

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